Chloromethyl 2-cyclopentylacetate

Catalog No.
S3418807
CAS No.
344326-08-5
M.F
C8H13ClO2
M. Wt
176.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl 2-cyclopentylacetate

CAS Number

344326-08-5

Product Name

Chloromethyl 2-cyclopentylacetate

IUPAC Name

chloromethyl 2-cyclopentylacetate

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

InChI

InChI=1S/C8H13ClO2/c9-6-11-8(10)5-7-3-1-2-4-7/h7H,1-6H2

InChI Key

PGUCFXJKDKACMW-UHFFFAOYSA-N

SMILES

C1CCC(C1)CC(=O)OCCl

Canonical SMILES

C1CCC(C1)CC(=O)OCCl

Field: Organic Synthesis and Medicinal Chemistry

Summary:

Chloromethyl 2-cyclopentylacetate is a versatile compound used in organic synthesis and medicinal chemistry. Its chloromethyl group allows for selective functionalization and subsequent reactions.

Methods of Application:

Experimental Procedures:

Results:

Chloromethyl 2-cyclopentylacetate is a chemical compound with the molecular formula C7H13ClO2C_7H_{13}ClO_2 and a CAS number of 344326-08-5. This compound features a chloromethyl group attached to a 2-cyclopentylacetate moiety, making it an interesting subject for both synthetic and biological studies. Its structure includes a cyclopentyl ring, which contributes to its unique properties, such as steric hindrance and potential reactivity in various

Typical of esters and halides. The chloromethyl group is reactive, allowing for substitution reactions where it can be replaced by nucleophiles. For instance, nucleophilic substitution can occur with amines or alcohols, leading to the formation of amides or ethers, respectively. Additionally, the compound may undergo hydrolysis in the presence of water or bases, yielding cyclopentylacetic acid and chloromethanol.

Chloromethyl 2-cyclopentylacetate can be synthesized through several methods:

  • Direct Halogenation: The chloromethyl group can be introduced via halogenation of 2-cyclopentylacetate using reagents like thionyl chloride or phosphorus trichloride.
  • Nucleophilic Substitution: Starting from chloromethyl acetate, a nucleophile such as cyclopentyl lithium can be used to form the desired product.
  • Acylation Reactions: The compound can also be synthesized through acylation processes involving cyclopentanol and chloroacetyl chloride.

These methods highlight the versatility in synthesizing chloromethyl 2-cyclopentylacetate from readily available precursors.

Chloromethyl 2-cyclopentylacetate has potential applications in various fields:

  • Pharmaceuticals: Its reactivity may allow for modifications leading to new drug candidates.
  • Agricultural Chemicals: The compound could serve as an intermediate in the synthesis of agrochemicals.
  • Material Science: It may be used in developing polymers or materials with specific properties due to its unique structure.

Chloromethyl 2-cyclopentylacetate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberKey Features
Chloromethyl 2-ethylbutanoate40930-71-0Similar ester structure with different alkyl chain
Chloromethyl 2-cyclohexylacetateNot specifiedContains a cyclohexyl group instead of cyclopentyl
Methyl chloroacetate7295-00-1A simpler chloroacetate without the cyclopentyl ring

Uniqueness: Chloromethyl 2-cyclopentylacetate is distinguished by its cyclopentyl ring, which affects its steric properties and reactivity compared to similar compounds. This unique structure may lead to different biological activities and synthetic pathways that are not available to other chloroacetic derivatives.

XLogP3

2.9

Dates

Modify: 2023-08-19

Explore Compound Types